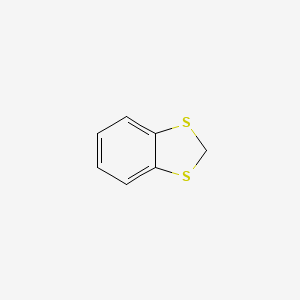

1,3-Benzodithiole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLNPZTRYNCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482211 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-30-6 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Benzodithiole Derivatives

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1,3-benzodithiole scaffold is a fascinating heterocyclic system that forms the core of molecules with diverse applications, ranging from organic semiconductors in materials science to potent pharmacological agents in drug discovery.[1] The precise arrangement of atoms and substituents on this rigid framework dictates its chemical properties and biological activity. Consequently, unambiguous structural characterization is paramount for researchers in these fields.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, and this compound derivatives are no exception. Through the careful analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, chemists can piece together the molecular puzzle, assigning every proton and carbon to its specific location within the structure. This guide provides a comprehensive, in-depth exploration of the NMR spectral features of this compound derivatives, blending fundamental principles with advanced, field-proven interpretation strategies to empower researchers in their scientific endeavors.

Core Principles: Understanding the Magnetic Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound derivatives, the key influencing factors are the aromaticity of the benzene ring and the presence of the two sulfur atoms in the dithiole ring.

-

Aromatic Ring Current: The π-electrons of the benzene ring circulate in the presence of the external magnetic field, inducing a secondary magnetic field. This "ring current" strongly deshields the attached aromatic protons, causing them to resonate at a lower field (higher ppm) than typical alkene protons.[2]

-

Heteroatom Effects: Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from adjacent atoms. However, its primary influence often comes from anisotropic effects and its ability to donate lone-pair electrons into the π-system. As a third-row element, sulfur's effects can be more subtle and complex than those of oxygen or nitrogen. It's important to note that direct observation of the sulfur atoms via ³³S NMR is generally impractical for routine structural work due to sulfur's low natural abundance and quadrupolar nature, which results in extremely broad signals.[3]

Below is the fundamental structure and numbering system for the this compound core.

Caption: IUPAC numbering of the this compound core.

¹H NMR Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).

The Aromatic Region (C4-C7 Protons)

Protons on the benzene portion of the molecule typically resonate between δ 7.0 and 8.0 ppm . The exact chemical shifts and splitting patterns are dictated by the substitution pattern.

-

Unsubstituted Benzene Ring: In the parent this compound, the C4/C7 protons are equivalent, as are the C5/C6 protons. This creates a symmetric AA'BB' spin system, which manifests as two complex, mirror-image multiplets.[4]

-

Substituted Benzene Ring: Substitution breaks this symmetry, leading to more predictable first-order splitting patterns. For example, a single electron-withdrawing substituent at the C5 position would shift H4, H6, and H7, and the protons would appear as distinct doublets or doublets of doublets. The coupling constants are diagnostic:

-

Ortho coupling (³JHH): 6-9 Hz (between adjacent protons, e.g., H4-H5)

-

Meta coupling (⁴JHH): 1-3 Hz (between protons separated by one carbon, e.g., H4-H6)

-

Para coupling (⁵JHH): <1 Hz (often not resolved, e.g., H4-H7)

-

The Dithiole Ring (C2 Proton)

The proton(s) at the C2 position are highly diagnostic.

-

Parent System (CH₂): In the unsubstituted this compound, the two protons at C2 are chemically equivalent and appear as a sharp singlet, typically in the range of δ 4.0-4.5 ppm .

-

Substituted C2: If the C2 carbon is substituted (e.g., a CHR group), this proton will be a multiplet depending on the adjacent 'R' group, and its chemical shift will be influenced by the substituent's electronic properties.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can acquire excellent spectra, often enhanced by techniques like DEPT to determine the number of attached protons (CH, CH₂, CH₃).

Aromatic Carbons (C3a-C7a)

-

Protonated Carbons (C4, C5, C6, C7): These typically appear in the aromatic region of δ 120-130 ppm .

-

Quaternary Carbons (C3a, C7a): These are the two carbons fused to the dithiole ring. Being attached to the sulfur atoms and part of the fused ring system, they are deshielded and resonate further downfield, often between δ 135-145 ppm .[5] Their identification is readily confirmed with a DEPT-135 or APT experiment, where they will be absent.

Dithiole Ring Carbon (C2)

The chemical shift of the C2 carbon is also a key identifier. In the parent system, it is an aliphatic carbon flanked by two sulfur atoms, leading to a resonance in the range of δ 35-45 ppm . This signal is a triplet in a DEPT-135 spectrum (or shows negative phase in an APT spectrum) if it is a CH₂ group.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H-2 | 4.0 - 4.5 (for CH₂) | 35 - 45 |

| H-4 / H-7 | 7.0 - 8.0 | 120 - 130 |

| H-5 / H-6 | 7.0 - 8.0 | 120 - 130 |

| C-3a / C-7a | N/A | 135 - 145 |

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core. Values are approximate and can vary significantly with substitution and solvent.

Advanced 2D NMR Techniques: The Self-Validating System

For complex or novel derivatives, 1D spectra alone may not be sufficient for unambiguous assignment. A suite of 2D NMR experiments provides a robust, self-validating system by revealing through-bond correlations between nuclei.[6][7]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other. This is indispensable for tracing the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This experiment definitively links the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Key correlations for a this compound derivative include:

-

The C2 protons showing a correlation to the quaternary carbons C3a and C7a, confirming the fusion of the two rings.

-

Aromatic protons showing correlations to their immediate carbon neighbors and carbons further away, confirming substituent positions.

-

Protons on a substituent showing correlations to the carbon of the benzodithiole core it is attached to.

-

Caption: A logical workflow for structure elucidation using 2D NMR.

Caption: Key HMBC correlations for assigning the core structure.

Experimental Protocols: Ensuring Data Integrity

High-quality, reproducible data is the bedrock of scientific integrity. The following outlines a standard protocol for the NMR analysis of a this compound derivative.

Sample Preparation

-

Objective: To prepare a homogeneous, debris-free solution of the analyte at an appropriate concentration.

-

Methodology:

-

Weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry vial.

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound completely and should not have signals that overlap with key analyte resonances.

-

Vortex the sample until the solid is fully dissolved. If necessary, gentle sonication can be used.

-

Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely. Label it clearly.

-

NMR Data Acquisition

-

Objective: To acquire a standard set of high-resolution 1D and 2D NMR spectra.

-

Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended.[8]

-

Methodology:

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity (shim) should be optimized on the sample to ensure sharp lineshapes and high resolution.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity of ¹³C, more scans will be required (from several hundred to several thousand, depending on concentration).

-

DEPT-135 Spectrum: Acquire a DEPT-135 spectrum to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

-

2D COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. This is typically a quick experiment.

-

2D HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate one-bond ¹H-¹³C pairs.

-

2D HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz to observe typical ²JCH and ³JCH correlations. This is often the longest experiment.

-

Conclusion

The structural analysis of this compound derivatives by NMR spectroscopy is a systematic process that moves from broad observations to fine-grained detail. By starting with 1D ¹H and ¹³C spectra, the researcher can identify the fundamental building blocks of the molecule. Subsequent analysis using a suite of 2D experiments—COSY, HSQC, and HMBC—provides an interlocking web of correlations that validates the proposed structure with a high degree of confidence. This guide equips researchers with the foundational knowledge and strategic workflow to confidently tackle the structural characterization of this important class of heterocyclic compounds, ensuring the scientific integrity of their work in drug development and materials science.

References

-

Aitken, R. A., et al. (2024). A Full NMR Study and X-ray Structure Determination of Benzo[d][4][5][9]oxadithiole 2-Oxide. Molbank, 2024(M1803). Available at: [Link]

-

Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6). Available at: [Link]

-

Vázquez-Tato, M. P., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 6068. Available at: [Link]

-

Huestis, M. P., et al. (2021). Benzo[4][5][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 2(2), 127-152. Available at: [Link]

-

Ribeiro, P. R., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Available at: [Link]

-

Dawood, R. S., & Al-Zuhairi, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7635-7647. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

-

Dawood, R. S., & Al-Zuhairi, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.com. Available at: [Link]

-

Ribeiro, P. R., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin. Available at: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

- Günther, H. (2013).

-

NMR Service. (n.d.). (33S) Sulfur NMR. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. researchgate.net [researchgate.net]

theoretical studies on the reactivity of 1,3-Benzodithiole anions

An In-Depth Technical Guide to Theoretical Studies on the Reactivity of 1,3-Benzodithiole Anions

Abstract

The 1,3-benzodithiol-2-yl anion is a potent nucleophile and a cornerstone of umpolung chemistry, serving as a masked acyl anion for the synthesis of complex carbonyl compounds. While its synthetic utility is well-established, a deeper, molecular-level understanding of its stability, electronic structure, and reactivity landscape is paramount for optimizing existing protocols and discovering novel transformations. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the this compound anion. We will dissect its electronic properties, explore its reactivity in key organic reactions through the lens of quantum chemical calculations, and elucidate the mechanistic pathways that govern its behavior. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for practical synthetic challenges.

The 1,3-Benzodithiol-2-yl Anion: A Synthon of Strategic Importance

The concept of "umpolung," or polarity inversion, provides chemists with a powerful tool to reverse the normal reactivity of a functional group. The this compound scaffold is a classic example of this principle in action. Deprotonation of the C2 position, which is acidic due to the adjacent sulfur atoms, generates a nucleophilic carbanion. This anion can then react with a wide range of electrophiles. Subsequent hydrolysis of the resulting 2-substituted this compound unmasks a carbonyl group, effectively realizing the synthetic equivalent of an acyl anion.[1][2] This strategy has been pivotal in the synthesis of ketones, α-hydroxy ketones, and other valuable organic molecules.[3][4]

Theoretical studies offer a unique window into the fundamental properties that make this anion a stable and effective nucleophile. By employing quantum chemical methods, we can move beyond empirical observations to quantitatively describe its structure, charge distribution, and the energetic profiles of its reactions.

Generation of the Anion

The 1,3-benzodithiol-2-yl anion is typically generated by treating the parent this compound with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1] The equilibrium lies far to the right due to the significant pKa difference between the C2-proton (pKa ≈ 31 for the analogous 1,3-dithiane) and the conjugate acid of the base.[1]

Caption: Generation of the 1,3-benzodithiol-2-yl anion.

Electronic Structure and Stability: A Computational Perspective

The stability of the 1,3-benzodithiol-2-yl anion is a direct consequence of its electronic structure. The presence of two sulfur atoms adjacent to the carbanionic center is crucial. Early explanations invoked the participation of sulfur's vacant 3d-orbitals for charge delocalization.[2] Modern computational analyses, primarily through Natural Bond Orbital (NBO) theory, provide a more nuanced picture, emphasizing the role of hyperconjugative interactions. Specifically, the lone pair of the C2 carbanion (a p-type orbital) engages in a stabilizing n(C) -> σ*(C-S) interaction, effectively delocalizing the negative charge onto the electronegative sulfur atoms.[5]

Computational modeling using Density Functional Theory (DFT) reveals key structural features:

-

Geometry: The dithiole ring and the fused benzene ring remain largely planar. The C2 carbon may adopt a slightly pyramidalized geometry.

-

Charge Distribution: Electrostatic potential (MEP) maps and Mulliken charge analyses consistently show a high concentration of negative charge localized on the C2 carbon, confirming its role as the primary nucleophilic site.[5]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is predominantly centered on the C2 carbon's p-orbital. The energy of the HOMO is a critical descriptor of nucleophilicity; a higher HOMO energy generally correlates with greater reactivity towards electrophiles.

Theoretical Methodologies for Reactivity Analysis

A robust computational protocol is essential for accurately modeling the reactivity of the this compound anion. As a senior application scientist, my recommendation for a typical workflow involves a multi-step approach grounded in DFT, which offers a favorable balance of accuracy and computational cost for systems of this size.

Standard Computational Workflow

The study of a chemical reaction mechanism typically follows a well-defined path to locate and characterize all stationary points on the potential energy surface (PES).

Caption: A standard workflow for theoretical reaction analysis.

Recommended Computational Details

-

Methodology: Density Functional Theory (DFT) is the workhorse for these studies.

-

Functional: The B3LYP functional is a reliable starting point for geometry optimizations and frequency calculations.[5][6] For more accurate energy calculations, especially when non-covalent interactions are significant, double-hybrid functionals or methods from the M06 suite (e.g., M06-2X) are recommended.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good description of the electronic structure, including diffuse functions (+) for the anion and polarization functions (d,p) for accurate geometries.

-

-

Solvent Effects: The inclusion of solvent is critical. The Polarizable Continuum Model (PCM) or the SMD solvation model are efficient ways to account for the bulk electrostatic effects of solvents like THF or DMSO.

-

Analysis: Post-computation analysis using NBO (Natural Bond Orbital) and AIM (Atoms in Molecules) theories provides deep insights into bonding and charge transfer along the reaction coordinate.

Case Studies in Reactivity

Theoretical studies allow for the systematic investigation of the anion's reactivity across different reaction classes.

Nucleophilic Substitution (S_N2) Reactions

The reaction of the 1,3-benzodithiol-2-yl anion with alkyl halides is a fundamental C-C bond-forming reaction. Computational modeling of this S_N2 process can predict reaction rates and selectivity. A typical study would involve calculating the potential energy surface for the reaction with an electrophile like methyl iodide (CH₃I).

Caption: A representative Gibbs free energy profile for an S_N2 reaction.

The calculations provide quantitative data that can be used to compare the reactivity of different electrophiles or the effect of substituents on the benzodithiole ring.

| Reaction Parameter | Representative Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (ΔG‡) | +15 to +20 | Represents the kinetic barrier to reaction. Lower values indicate faster reactions. |

| Reaction Energy (ΔG_rxn) | -25 to -35 | Represents the thermodynamic driving force. Highly negative values indicate a favorable, exothermic reaction. |

| Table 1: Illustrative thermodynamic data for the S_N2 reaction of the 1,3-benzodithiol-2-yl anion with methyl iodide, as would be determined by DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G(d,p) with PCM solvent model). |

Ambident Reactivity

Anions with charge delocalized over multiple atoms can sometimes exhibit ambident reactivity, reacting at different sites. While the C2 carbon is the primary nucleophilic center, theoretical calculations can explore the possibility of nucleophilic attack by a sulfur atom. For the 1,3-benzodithiol-2-yl anion, calculations consistently show that the transition state for C-alkylation is significantly lower in energy than for any potential S-alkylation, confirming the experimentally observed chemoselectivity. This is attributed to the high energy and accessibility of the HOMO at the C2 position.[7]

Cycloaddition Reactions: An Exploratory Frontier

While less common than simple nucleophilic additions, the potential for the 1,3-benzodithiol-2-yl anion to participate in cycloaddition reactions is an intriguing area for theoretical exploration. For instance, it could potentially act as a C-nucleophile in a formal [3+2] cycloaddition with electron-deficient alkenes or other 1,2-dipoles. DFT studies can be employed to screen potential reaction partners and map out the concerted or stepwise mechanistic pathways.[6][8] Such studies could uncover novel synthetic routes to complex heterocyclic systems.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the reactivity of the this compound anion. By leveraging computational tools, we can dissect its electronic structure, rationalize its stability, and predict its behavior in complex chemical environments. DFT calculations, coupled with appropriate solvent models and advanced analysis techniques, allow for the quantitative determination of reaction pathways, activation barriers, and thermodynamic driving forces. These insights not only corroborate experimental observations but also provide a predictive platform to guide the design of new synthetic methodologies, explore novel reaction classes like cycloadditions, and optimize conditions for the synthesis of high-value molecules in academic and industrial research.

References

- The role of 1,3-dithianes in natural product synthesis.Tetrahedron, 2003. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0040402003009554]

- 1,3-Dithianes, 1,3-Dithiolanes.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/dithianes-dithiolanes.htm]

- Theoretical Analysis of the Mechanism of the 1,3-Dipolar Cycloaddition of Benzodiazepine with N-Aryl-C-ethoxycarbonylnitrilimine.ResearchGate, 2020. [URL: https://www.researchgate.net/publication/339556358_Theoretical_Analysis_of_the_Mechanism_of_the_13-Dipolar_Cycloaddition_of_Benzodiazepine_with_N-Aryl-C-ethoxycarbonylnitrilimine]

- Novel cycloaddition reactions of o-benzoquinones and related chemistry.Indian Academy of Sciences, 1999. [URL: https://www.ias.ac.in/article/fulltext/jcsc/111/02/0255-0268]

- This compound | C7H6S2.PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12246284]

- 1,3-Dithiane as acyl anion equivalent in umpolung chemistry.YouTube, 2023. [URL: https://www.youtube.

- Nucleophilic reactivities of imide and amide anions.PubMed, 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20670031/]

- Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one.ResearchGate. [URL: https://www.researchgate.net/publication/285587784_Study_of_the_mechanism_of_formation_of_heterocyclic_disulfonium_dications_from_13-benzothiazole-2-thiol_and_1-iodopropan-2-one]

-

Benzo[3][9][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/21/6407]

- Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones.Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/21/113]

- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.Scirp.org, 2023. [URL: https://www.scirp.

- La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans.ResearchGate, 2024. [URL: https://www.researchgate.net/publication/378341648_LaOTf3-Catalyzed_32_Cycloaddition_Reactions_for_the_Synthesis_of_BenzodoxazolesBenzofurans]

- 1,3-Dithianes/ Introduction of dithianes/ synthesis/ Organic Reagents.YouTube, 2021. [URL: https://www.youtube.

- 1,3-Benzodithiol-3-ium;perchlorate | C7H5ClO4S2.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21144769]

- Benzo-1,3,2-diazaphospholide and benzo-1,3,2-diazaphospholium: An isoelectronic aromatic anion-cation pair.ResearchGate. [URL: https://www.researchgate.

- Synthesis, Anion Disordering and Electronic Structure of Rb 2 KWO 3 F 3 Elpasolite.MDPI, 2024. [URL: https://www.mdpi.com/2073-4352/14/1/107]

Sources

- 1. youtube.com [youtube.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic reactivities of imide and amide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

fundamental electrochemical properties of 1,3-Benzodithiole

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of 1,3-Benzodithiole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the fundamental electrochemical properties of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the redox behavior, electropolymerization, and the resulting polymer characteristics of this significant heterocyclic scaffold. As a key precursor to important organic electronic materials like dibenzotetrathiafulvalene (DBTTF), a thorough understanding of this compound's electrochemistry is paramount for innovation in the field. This guide synthesizes experimental protocols, mechanistic insights, and quantitative data to serve as an authoritative resource.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a sulfur-containing heterocyclic compound that serves as a critical building block in the synthesis of advanced organic materials.[1] Its structure, consisting of a benzene ring fused to a 1,3-dithiole ring, imparts unique electronic characteristics that are foundational to its utility. The primary research interest in this compound lies in its role as a direct precursor to dibenzotetrathiafulvalene (DBTTF) and its analogues.[1] These molecules are renowned for their ability to form charge-transfer complexes with electron acceptors, resulting in materials with high electrical conductivity.[1][2] This property makes them highly valuable for applications in organic electronics, including organic field-effect transistors (OFETs), molecular switches, and conductive polymers.[1][3]

The electrochemical behavior of this compound derivatives dictates the pathways to these advanced materials. Anodically driven reactions, for instance, can initiate intramolecular cyclization or intermolecular polymerization, opening avenues for novel synthetic strategies and material fabrication.[4] This guide will elucidate these electrochemical fundamentals, providing the theoretical grounding and practical methodologies required for their study and application.

Electrochemical Analysis: Probing Redox Behavior

The principal technique for investigating the electrochemical properties of this compound derivatives is cyclic voltammetry (CV). CV allows for the determination of oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.

Causality in Experimental Design for Cyclic Voltammetry

A successful CV experiment relies on the careful selection of components. The solvent must be of high purity (anhydrous grade) and possess a wide potential window, with acetonitrile (ACN) and dichloromethane (DCM) being common choices.[3][4][5] The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (NBu₄PF₆ or TBAPF₆), is crucial.[4][5] It provides conductivity to the solution without participating in the electrochemical reactions at the electrode surface. The choice of a three-electrode system is standard: a glassy carbon working electrode offers a wide potential range and inertness, a platinum wire serves as a stable counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) provides a stable potential reference.[3][4] Critically, the removal of dissolved oxygen by degassing with an inert gas (N₂, Ar) is mandatory, as oxygen is electroactive and its reduction products can interfere with the analysis.[3]

Redox Behavior of this compound Precursors

Direct electrochemical data on the parent this compound is scarce, but studies on its immediate precursors are highly informative. For example, the electrochemical synthesis of benzo[d]-1,3-dithiole-2-one (BDTO), a key DBTTF precursor, involves the anodic oxidation of O-ethyl-S-phenyldithiocarbonate.[4]

The cyclic voltammogram of this precursor shows two irreversible oxidation signals at approximately +1.54 V and +1.84 V (vs. Ag/Ag⁺).[4] The term "irreversible" signifies that the species generated upon oxidation is not stable and rapidly undergoes a chemical reaction, preventing its reduction back to the starting material during the reverse scan. This is a hallmark of electrochemically induced synthetic reactions.

Table 1: Electrochemical Data for a BDTO Precursor

| Compound | Epa¹ (V vs. Ag/Ag⁺) | Epa² (V vs. Ag/Ag⁺) | Behavior | Reference |

|---|---|---|---|---|

| O-ethyl-S-phenyldithiocarbonate | +1.54 | +1.84 | Irreversible | [4] |

Epa: Anodic peak potential

This irreversible oxidation is hypothesized to generate a thiyl radical-cation.[4] This highly reactive intermediate is the key species that triggers subsequent chemical transformations, such as the intramolecular ring closure required to form the desired BDTO ring system.[4]

Caption: A typical workflow for electropolymerization and characterization.

Properties of the Resulting Polymer

While specific data for poly(this compound) is not widely published, we can infer its properties from analogous polythiophenes and other conductive polymers.

-

Electrochromism: The polymer film is expected to be electrochromic, meaning its color changes as its oxidation state is altered. [5][6]In its neutral (reduced) state, the polymer will have a specific color determined by its electronic band gap. Upon oxidation (doping), the formation of polarons and bipolarons introduces new electronic transitions, leading to a distinct color change. [7]This property is highly valuable for applications in smart windows, displays, and sensors. [6]* Conductivity: The polymer film will be electrically conductive in its oxidized (doped) state and semiconducting or insulating in its neutral (reduced) state. The level of conductivity depends on the polymer's structure, morphology, and the nature of the counter-ion (dopant) incorporated from the electrolyte during oxidation.

-

Redox Activity: The polymer film itself is redox-active, capable of being reversibly oxidized and reduced. The linear relationship between the peak currents and the scan rate in the CV of the polymer film indicates a well-adhered, non-diffusion-controlled redox process, characteristic of a surface-confined species. [7]

Conclusion

The this compound scaffold possesses fundamental electrochemical properties that are integral to its role in materials science. Its derivatives undergo irreversible oxidation to form reactive radical-cation intermediates, a process that can be harnessed for elegant electrochemical syntheses of complex molecules like BDTO. Furthermore, this reactivity enables the formation of electroactive and electrochromic polymer films through electropolymerization. The ability to deposit and control the properties of these polymer films directly on an electrode surface opens significant opportunities for the fabrication of advanced organic electronic devices. This guide provides the foundational knowledge and experimental framework for scientists to explore and exploit the rich electrochemistry of this compound.

References

-

Title: Benzod[4][8][9]ithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction Source: MDPI URL: [Link]

-

Title: Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons Source: PMC - NIH URL: [Link]

-

Title: Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) Source: Frontiers URL: [Link]

-

Title: Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons Source: ACS Publications URL: [Link]

-

Title: Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives Source: PMC - PubMed Central URL: [Link]

-

Title: A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] [3][8][9]thiadiazole and 3,4-ethylenedioxythiophene Source: CORE URL: [Link]

-

Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: Frontiers URL: [Link]

-

Title: this compound | C7H6S2 | CID 12246284 Source: PubChem - NIH URL: [Link]

-

Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: PMC - NIH URL: [Link]

-

Title: Synthesis, separation and absolute configuration assignment to enantiomers of this compound 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Electrosynthesis of Copolymers Based on 1,3,5-Tris(N-Carbazolyl)Benzene and 2,2′-Bithiophene and Their Applications in Electrochromic Devices Source: MDPI URL: [Link]

-

Title: One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films Source: PMC - PubMed Central URL: [Link]

-

Title: Chemistry of Polythiols and Their Industrial Applications Source: MDPI URL: [Link]

-

Title: Electropolymerization of an EDOT-Quinoxaline Monomer for Green Electrochromic Thin Films and Devices Source: MDPI URL: [Link]

Sources

- 1. 1,3-Benzodithiol-2-one|Organic Electronics Building Block [benchchem.com]

- 2. 1,3-Benzodithiol-1-ium Iodide [benchchem.com]

- 3. Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of substituted 1,3-Benzodithioles

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1,3-Benzodithioles

Abstract

The 1,3-benzodithiole scaffold is a privileged heterocyclic system that serves as a cornerstone in fields ranging from materials science to medicinal chemistry. Characterized by a benzene ring fused to a five-membered dithiole ring, this moiety imparts unique electronic and steric properties to its derivatives. This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of substituted 1,3-benzodithioles. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and elucidate the reactivity of these compounds, particularly through the lens of the synthetically crucial 1,3-benzodithiolylium cation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this important heterocyclic family.

Introduction: The this compound Core

The this compound system consists of a benzene ring fused to a 1,3-dithiole ring. The parent compound, this compound, has the chemical formula C₇H₆S₂[1]. The numbering of the heterocyclic system is crucial for understanding the substitution patterns and reactivity discussed throughout this guide.

The unique arrangement of the two sulfur atoms flanking a methylene group (at the 2-position) is central to the molecule's chemistry. This structure allows for the stabilization of carbocations at the 2-position, a feature that dominates its reactivity and synthetic utility. Furthermore, the sulfur atoms can participate in redox processes, making substituted 1,3-benzodithioles valuable precursors for organic electronic materials[2]. In medicinal chemistry, the benzodithiole scaffold has been incorporated into molecules with a range of biological activities, including antitumor, antimicrobial, and antiviral properties[3].

Synthesis of Substituted 1,3-Benzodithioles

The construction of the this compound core is most commonly achieved through the cyclization of 1,2-benzenedithiol with a suitable one-carbon electrophile. The choice of this electrophile directly determines the nature of the substituent at the C2 position.

Condensation with Carbonyl Compounds

The most direct and widely employed method for synthesizing 2-substituted-1,3-benzodithioles is the acid-catalyzed condensation of 1,2-benzenedithiol with aldehydes or ketones[2]. This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. The choice of acid catalyst is critical; protic acids like HCl or p-toluenesulfonic acid (p-TSA) are commonly used. The reaction is typically reversible, and removal of water is often necessary to drive the equilibrium towards the product.

Caption: Formation and reaction of the 1,3-benzodithiolylium cation.

Oxidation and Reduction

The sulfur atoms in the dithiole ring make these compounds susceptible to oxidation. For example, oxidation of this compound derivatives can lead to sulfoxides or sulfones. These oxidation reactions can be useful in modulating the electronic properties of the molecule or in subsequent synthetic steps. The electrochemical oxidation of related 1,3-benzodioxoles has been studied as a method to form novel orthoesters.[4]

Conversely, the this compound moiety is a key building block for electron-donor molecules used in organic electronics. For instance, 1,3-benzodithiol-2-one is a direct precursor to dibenzotetrathiafulvalene (DBTTF), a molecule known for forming conductive charge-transfer complexes.[2]

Applications in Research and Development

The versatile chemistry of substituted 1,3-benzodithioles has led to their application in diverse scientific domains.

-

Materials Science: As mentioned, they are crucial precursors for tetrathiafulvalene (TTF) analogues, which are fundamental components in the development of organic conductors and semiconductors.[2] The ability to tune the electronic properties through substitution makes them attractive for creating bespoke materials for organic electronics.[5]

-

Medicinal Chemistry: The this compound scaffold is present in molecules exhibiting a broad spectrum of biological activities. Derivatives have been reported to possess anti-Hepatitis B virus (anti-HBV), antitumor, and antimicrobial activities.[3] The structural similarity to other biologically active heterocycles like benzothiazoles and benzodioxoles suggests a rich potential for drug discovery.[6][7][8] For instance, benzothiazole derivatives are well-known for their wide range of pharmacological effects, including anticancer and anti-inflammatory properties.[6]

Experimental Protocols

To ensure trustworthiness and provide actionable insights, the following section details a standard laboratory procedure.

Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole

This protocol describes the acid-catalyzed condensation of 1,2-benzenedithiol with benzaldehyde.

Materials:

-

1,2-Benzenedithiol (1.0 g, 7.03 mmol)

-

Benzaldehyde (0.75 g, 7.03 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.13 g, 0.70 mmol)

-

Toluene (50 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-benzenedithiol, benzaldehyde, p-TSA, and toluene.

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid or oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-1,3-benzodithiole.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction can be qualitatively monitored by TLC. The purity of the final product is confirmed by sharp melting point and clean spectroscopic data, ensuring the integrity of the protocol.

Conclusion

Substituted 1,3-benzodithioles represent a class of heterocyclic compounds with profound importance in both fundamental and applied chemistry. Their synthesis is well-established, and their reactivity, centered around the versatile C2 position and the stable 1,3-benzodithiolylium cation, offers a vast landscape for chemical exploration. From the design of novel organic electronic materials to the development of new therapeutic agents, the this compound core continues to be a source of innovation. It is our hope that this guide will serve as a valuable resource for scientists seeking to harness the remarkable potential of these molecules.

References

Sources

- 1. This compound | C7H6S2 | CID 12246284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodithiol-2-one|Organic Electronics Building Block [benchchem.com]

- 3. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Review of synthesis and medicinal importance of 1,3-benzothiazole. [wisdomlib.org]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 8. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Benzodithiazoles via the Herz Reaction

Introduction: The Significance of Benzodithiazoles

Benzodithiazoles are a class of sulfur-nitrogen heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1] The benzodithiazole scaffold is a key structural motif in various pharmacologically active molecules, showing promise in the development of novel therapeutics.[2][3] Furthermore, their unique electronic properties have led to applications in dyes and advanced electronic materials.[1] The primary and most historic route to these valuable compounds is the Herz reaction, a powerful transformation that directly constructs the dithiazole ring system from readily available anilines.[4]

This document provides a detailed, in-depth guide to the synthesis of benzodithiazoles using the Herz reaction. It is designed for researchers in organic synthesis and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, safety imperatives, and purification strategies essential for success in the laboratory.

Reaction Principle and Mechanism

The Herz reaction involves the treatment of an aniline or a related aromatic amine with disulfur dichloride (S₂Cl₂), also known as sulfur monochloride.[4] The reaction proceeds through a complex mechanism, ultimately forming a 1,2,3-benzodithiazol-2-ylium chloride, commonly referred to as a "Herz salt."

The generally accepted mechanism begins with an electrophilic attack of S₂Cl₂ on the electron-rich aniline ring. This is followed by a series of cyclization and elimination steps. A key feature of the reaction is the frequent, concurrent chlorination of the aromatic ring at the position para to the original amino group, even if this position is already substituted.[4] The reaction generates hydrogen chloride (HCl) gas as a byproduct, a critical factor for safety and equipment considerations.[4]

Detailed Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a Herz salt from a substituted aniline. Reagent quantities should be adjusted based on the specific substrate and desired scale.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Aniline | ≥98% | Standard Supplier | Starting material. Must be dry. |

| Disulfur Dichloride (S₂Cl₂) | ≥98% | Standard Supplier | Highly corrosive and water-reactive. Handle with extreme care. |

| Glacial Acetic Acid | ACS Grade | Standard Supplier | Anhydrous conditions are preferred. |

| Toluene | ACS Grade | Standard Supplier | Used for washing the crude product. |

| Three-neck round-bottom flask | - | Lab Glassware Supplier | Fitted with a dropping funnel, mechanical stirrer, and gas outlet. |

| Mechanical Stirrer | - | Lab Equipment Supplier | Ensures efficient mixing of the slurry. |

| Dropping Funnel | - | Lab Glassware Supplier | For the controlled addition of S₂Cl₂. |

| Gas Scrubber/Trap | - | Lab Glassware Supplier | Essential for neutralizing the HCl gas byproduct (e.g., with a NaOH solution). |

| Buchner Funnel & Flask | - | Lab Glassware Supplier | For filtration of the product. |

Step-by-Step Experimental Procedure

WARNING: This reaction must be performed in a certified, high-flow chemical fume hood. Disulfur dichloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[5][6] The reaction generates copious amounts of toxic HCl gas.[4] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is mandatory.[5][7]

-

Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve the substituted aniline (1.0 eq.) in glacial acetic acid. The concentration can vary, but a typical starting point is a 0.5 M solution. Begin vigorous stirring to ensure the aniline is fully dissolved or, if insoluble, evenly suspended.

-

Initiation of Reaction: Charge the dropping funnel with disulfur dichloride (approx. 2.5 - 3.0 eq.). Causality: An excess of S₂Cl₂ is used to drive the reaction to completion and account for potential side reactions or decomposition.[1]

-

Controlled Addition: Begin the dropwise addition of S₂Cl₂ to the stirred aniline solution. The reaction is often exothermic; maintain the temperature within a specified range (e.g., 20-30 °C) using an ice-water bath if necessary. The rate of addition should be controlled to manage the exotherm and the rate of HCl gas evolution. The mixture will typically change color and a precipitate will begin to form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours) until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.

-

Product Isolation: Once the reaction is complete, the resulting precipitate (the crude Herz salt) is collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with several portions of glacial acetic acid followed by a non-polar organic solvent, such as toluene.[4] Causality: The toluene wash is crucial for removing organic byproducts, like chloroanilines and azobenzenes, which are soluble in toluene, whereas the ionic Herz salt is not.[4]

-

Drying: Dry the resulting solid under vacuum to remove residual solvents. The product at this stage is the crude Herz salt, which is often contaminated with elemental sulfur.[4]

Workflow Diagram

Caption: General workflow for the synthesis and purification of benzodithiazole Herz salts.

Purification and Characterization

Purification of the Herz Salt

The crude Herz chloride salt is notoriously difficult to purify directly due to contamination with elemental sulfur and its often amorphous nature.[4] A highly effective strategy involves an ion exchange to create a salt with a larger, non-coordinating counter-anion (e.g., BF₄⁻ or SbCl₆⁻). This process typically increases the salt's solubility in organic solvents, enabling purification by recrystallization.[4]

Characterization

Full characterization of benzodithiazole compounds can be challenging due to variable stability and solubility.[4] However, a combination of modern analytical techniques is used to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the organic framework.[8][9]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis (EA): Determines the elemental composition (C, H, N, S, Cl) to confirm the empirical formula.

-

X-Ray Diffraction (XRD): For crystalline products, XRD provides definitive structural proof. Well-resolved crystal structures are more commonly obtained for Herz salts with larger counter-anions.[4]

Critical Safety Considerations

Safety is the highest priority when performing the Herz reaction. The hazards are primarily associated with the main reagent, disulfur dichloride (S₂Cl₂), and the HCl gas byproduct.

-

Disulfur Dichloride (S₂Cl₂):

-

Toxicity: Highly toxic if inhaled, causing symptoms ranging from coughing to severe pulmonary edema.[5] It is also toxic if swallowed.[6]

-

Corrosivity: Causes severe skin and eye burns upon contact.[5][10] Permanent tissue damage is possible.

-

Reactivity: Reacts violently and exothermically with water, decomposing to form hydrochloric acid, sulfur dioxide, and other toxic sulfur compounds.[5][10] All operations must be conducted under anhydrous conditions. Avoid contact with incompatible materials like peroxides and organic matter.[5]

-

-

Hydrogen Chloride (HCl) Gas: The reaction generates significant quantities of corrosive and toxic HCl gas. A properly functioning gas scrubber containing a basic solution (e.g., 2M NaOH) is essential to neutralize the effluent gas stream before it is vented into the fume hood exhaust.

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7] In case of skin contact, flush the affected area immediately and continuously with large amounts of water and seek immediate medical attention.[10]

Applications in Drug Discovery

The products of the Herz reaction are valuable synthetic intermediates. The Herz salt itself can be transformed in single-step reactions to a variety of other useful compounds.[4] A primary application is the synthesis of 2-aminothiophenols, which are key building blocks for 2-arylbenzothiazoles.[4][11] The benzothiazole core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds investigated for anticancer, antimicrobial, and neuroprotective activities.[3][12]

References

- Current time inform

-

Hope, E. G., & Nicholson, T. M. (2022). Benzo[1][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 3(1), 1-33. MDPI. [Link]

-

Hope, E. G., & Nicholson, T. M. (2022). Benzo[1][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. ResearchGate. [Link]

-

Product Safety Assessment: Sulfur Monochloride. Lanxess. [Link]

-

Yap, B. K., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 593-611. PubMed. [Link]

-

Safety Data Sheet: Sulfur monochloride. Chem Service. (2015). [Link]

-

NIOSH Pocket Guide to Chemical Hazards: Sulfur monochloride. Centers for Disease Control and Prevention (CDC). [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (2023). [Link]

-

ICSC 1661 - SULFUR DICHLORIDE. ILO and WHO. (2021). [Link]

-

El-Morsy, O. F., et al. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 56(10), 969-977. DiVA portal. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry, 11(5), 397-457. ESA-IPB. [Link]

-

Hazard Summary: Sulfur Chloride. New Jersey Department of Health. [Link]

-

El-Morsy, O. F., et al. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes: CR7 substitution effect and semiempirical study. United Arab Emirates University Scholarworks. [Link]

-

Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. (2021). [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of the American Chemical Society, 141(42), 16862–16869. PubMed Central. (2019). [Link]

-

Jarisch–Herxheimer reaction. Wikipedia. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24193-24208. AVESIS. (2022). [Link]

-

Examples of benzothiazole‐based drugs in clinical trials. ResearchGate. (2023). [Link]

-

Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. IRIS. (2020). [Link]

-

Jarisch-Herxheimer Reaction. StatPearls - NCBI Bookshelf. (2025). [Link]

-

Synthesis of 1,3-dithiol-2-ylium salts by functionalization of some toluenols. ResearchGate. (2018). [Link]

-

NMR Characterization of Lignans. MDPI. (2021). [Link]

-

Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(16), 4988. PubMed Central. (2021). [Link]

-

Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. ResearchGate. (2012). [Link]

-

Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents. ResearchGate. (2023). [Link]

-

Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry, 6(2), 98-106. (2015). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. lanxess.com [lanxess.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. nj.gov [nj.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfur monochloride [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Note & Protocols: Copper-Catalyzed Synthesis of 1,3-Benzodithiole Derivatives from 2-Bromo-benzothioamides

Introduction: The Significance of Sulfur-Containing Heterocycles

Heterocyclic compounds containing sulfur are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities.[1][2] Among these, the 1,3-benzodithiole framework is a privileged structure found in compounds with promising pharmacological properties, including antitumor, antimicrobial, and antiviral activities.[3] The development of efficient and modular synthetic routes to access structurally diverse benzodithiole derivatives is therefore of significant interest to the drug discovery community.

Traditional methods for constructing C-S bonds can be limited by harsh conditions or the use of odorous and unstable thiol precursors.[4] In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful strategy for C-S bond formation, utilizing readily available starting materials.[4][5][6] This application note details a robust and highly efficient copper-catalyzed methodology for synthesizing this compound derivatives. The protocol leverages a reaction between readily accessible 2-bromo-benzothioamides and elemental sulfur (S₈), offering a reliable pathway to this important class of compounds.[3][5][7]

Mechanism and Rationale: Unveiling the Catalytic Cycle

The success of this transformation hinges on a copper-catalyzed cascade process involving an unexpected sulfur rearrangement.[3][5] While a direct thiolation at the C-Br bond might be anticipated, the reaction proceeds through a more complex and elegant pathway to yield the this compound skeleton. The proposed catalytic cycle is illustrated below.

Causality Behind Component Selection:

-

Copper(I) Iodide (CuI): CuI was identified as the optimal catalyst precursor.[8] While other copper sources like CuBr and CuCl are active, CuI consistently provides superior yields, likely due to the favorable redox potential and reactivity of the in-situ generated copper complexes.

-

o-Phenanthroline (o-phen): The choice of ligand is critical for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle. Bidentate nitrogen ligands like o-phenanthroline have proven effective in enhancing reaction efficiency and yield compared to monodentate or other ligand classes.[8]

-

Cesium Carbonate (Cs₂CO₃): An inorganic base is required for the reaction to proceed.[3][7] Cs₂CO₃ is particularly effective, likely due to its high solubility in the reaction solvent and its ability to promote the activation of the sulfur source and facilitate key deprotonation steps.

-

Elemental Sulfur (S₈): Utilizing S₈ as the sulfur source is a key advantage of this method.[3][5] It is an inexpensive, stable, and odorless solid, making it a more practical and environmentally benign alternative to volatile thiols.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent like DMF is essential for dissolving the reactants and the inorganic base, enabling the reaction to proceed homogeneously at the required temperature.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper cluster complex-catalyzed C–S bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of 2-Substituted-1,3-Benzodithioles: Application Notes and Protocols

Introduction: The Versatility of the 1,3-Benzodithiole Scaffold

The this compound ring system is a privileged heterocyclic scaffold in organic chemistry. Its unique electronic properties and the reactivity of the C2 position make it a valuable building block for a diverse range of applications. Molecules incorporating this moiety are integral to the development of organic conductors, photosensitizers, and have served as versatile protecting groups for carbonyl compounds and as key intermediates in complex total synthesis.

This guide provides a detailed, experience-driven overview of the most common and reliable methods for synthesizing 2-substituted-1,3-benzodithioles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering researchers the insights needed to adapt and optimize these protocols for their specific molecular targets. The primary focus will be on the condensation of benzene-1,2-dithiol with various electrophiles, a robust and highly modular approach to this important class of compounds.

Core Synthetic Strategy: Acid-Catalyzed Condensation of Benzene-1,2-dithiol

The most direct and widely employed route to 2-substituted-1,3-benzodithioles is the condensation of benzene-1,2-dithiol with a suitable two-electron electrophile, typically an aldehyde or ketone.[1] This reaction proceeds via an acid-catalyzed mechanism, which is essential for activating the carbonyl group toward nucleophilic attack by the weakly acidic thiol groups.

Mechanistic Rationale

The causality behind acid catalysis is threefold in this context.[2] First, protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. Second, it facilitates the formation of a hemithioacetal intermediate. Third, it protonates the hydroxyl group of the intermediate, transforming it into a good leaving group (water) to drive the final cyclization and dehydration step.[2][3][4]

Caption: General mechanism for acid-catalyzed benzodithiole synthesis.

Protocol I: Synthesis of 2-Aryl- and 2-Alkyl-1,3-Benzodithioles

This protocol details the classic condensation reaction between benzene-1,2-dithiol and an aldehyde. The choice of acid catalyst can be tailored based on substrate reactivity and solubility. While various acids work, p-toluenesulfonic acid (p-TSA) is often preferred due to its ease of handling and removal.

Experimental Workflow

Caption: Standard workflow for the synthesis of 2-substituted-1,3-benzodithioles.

Detailed Step-by-Step Methodology: Synthesis of 2-Phenyl-1,3-benzodithiole

This specific protocol is adapted from established procedures for similar condensations.[5]

-

Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzene-1,2-dithiol (1.42 g, 10.0 mmol, 1.0 equiv).

-

Solvent and Reactant Addition : Add toluene (40 mL), followed by benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~50 mg, 0.26 mmol, 0.026 equiv).

-

Scientist's Insight: The Dean-Stark trap is crucial. The removal of water, a byproduct of the condensation, drives the reaction equilibrium toward the product, ensuring a high yield.

-

-

Reaction Execution : Heat the mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to yield 2-phenyl-1,3-benzodithiole as a white solid.

Data Summary: Substrate Scope and Yields

The following table summarizes typical results for the condensation of benzene-1,2-dithiol with various carbonyl compounds.

| Entry | Carbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | p-TSA | Toluene | 2 | ~95 |

| 2 | Acetaldehyde | HBF₄·Et₂O | Benzene | 0.5 | 97 |

| 3 | Cyclohexanone | p-TSA | Toluene | 3 | ~90 |

| 4 | Acetone | HCl | Neat | 1 | ~85 |

Yields are representative and may vary based on specific reaction scale and conditions.

Protocol II: Synthesis of this compound-2-thione

This compound-2-thione is a key intermediate that can be used to generate other derivatives. Its synthesis involves reacting benzene-1,2-dithiol with a one-carbon electrophile equivalent to thiophosgene, such as carbon disulfide in the presence of a base, or through a two-step process involving the formation of a zincate salt.[6] A direct reaction with elemental sulfur in liquid ammonia has also been reported as a high-yield method.[7]

Detailed Step-by-Step Methodology: Reaction with Sulfur and Ammonia

This method provides a high-yield, direct route to the desired thione.[7]

-

Setup : In a flask equipped for low-temperature reactions (e.g., a three-necked flask with a dry ice/acetone condenser), condense ammonia gas (~50 mL) at -78°C.

-

Reagent Addition : To the liquid ammonia, add benzene-1,2-dithiol (1.42 g, 10.0 mmol).

-

Sulfur Addition : Add elemental sulfur (S₈, 0.64 g, 20.0 mmol of S atoms) portion-wise to the stirred solution. The reaction is typically rapid at ambient temperature once the reagents are mixed.

-

Reaction Execution : Allow the mixture to warm to room temperature and stir for 1-2 hours. The ammonia is allowed to evaporate under a stream of nitrogen in a well-ventilated fume hood.

-

Work-up : The remaining residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 30 mL).

-

Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, eluting with hexane/dichloromethane) to afford this compound-2-thione as a yellow solid.

Appendix: Preparation of Benzene-1,2-dithiol Precursor

The availability of high-purity benzene-1,2-dithiol is critical for the success of these protocols. While commercially available, it can also be prepared in the laboratory. One common method involves the ortho-lithiation of benzenethiol.[1]

-

Safety Note : This procedure involves pyrophoric reagents (butyllithium) and generates a product with a strong, unpleasant odor. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.

Procedure Outline:

-

Benzenethiol is treated with two equivalents of butyllithium (BuLi) in an ethereal solvent to achieve ortho-lithiation.

-

The resulting dilithio species is quenched with elemental sulfur.

-

An acidic workup protonates the thiolate groups to yield the final product, benzene-1,2-dithiol.[1]

An alternative route starts from o-dihalobenzene, which undergoes nucleophilic substitution with sodium ethanethiolate, followed by a reductive deprotection step.[8]

References

- 1. Benzene-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. academic.oup.com [academic.oup.com]

- 8. CN104761477A - Method for preparing benzene-1,2-dithiol - Google Patents [patents.google.com]

Application Notes & Protocols: 1,3-Benzodithiole as a Robust Protecting Group for Carbonyl Compounds

Introduction: The Strategic Role of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] Carbonyl groups, with their inherent electrophilicity, are hubs of reactivity, susceptible to nucleophilic attack.[1] To achieve chemoselectivity and prevent unwanted side reactions during transformations elsewhere in a molecule, it is often necessary to temporarily mask the carbonyl functionality.[1][2] While numerous methods exist, the formation of thioacetals, such as those derived from 1,3-benzodithiole, offers a stable and reliable strategy.

This guide provides an in-depth exploration of this compound as a protecting group for aldehydes and ketones. We will delve into the mechanistic underpinnings of both the protection and deprotection steps, provide detailed experimental protocols, and discuss the advantages that make this moiety a valuable tool for researchers in synthetic chemistry and drug development. Unlike their acyclic or simple cyclic dithioacetal counterparts, the aromatic backbone of the this compound group imparts distinct stability and reactivity characteristics.

Mechanism of Carbonyl Protection

The protection of a carbonyl group using this compound chemistry typically proceeds via the formation of a 2-substituted-1,3-benzodithiole. This transformation can be achieved through two primary pathways: direct condensation with 1,3-benzenedithiol or reaction with a pre-formed electrophilic species, the 1,3-benzodithiolylium cation.

1. Direct Acid-Catalyzed Thioacetalization

Analogous to the formation of other dithianes and dithiolanes, carbonyl compounds can react directly with 1,3-benzenedithiol in the presence of a Brønsted or Lewis acid catalyst.[3][4] The acid activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol groups. The reaction proceeds through a hemi-thioacetal intermediate, followed by elimination of water to form the stable cyclic thioacetal.

2. Reaction with 1,3-Benzodithiolylium Tetrafluoroborate

A highly efficient method involves the use of 1,3-benzodithiolylium tetrafluoroborate. This stable, electrophilic salt serves as a potent reagent for the formation of 2-substituted this compound derivatives.[5] The reactivity stems from the highly electrophilic nature of the C2 carbon in the dithiolylium ring.[5] This cation can be generated from this compound via hydride abstraction using an agent like trityl tetrafluoroborate.[5] The reaction of the 1,3-benzodithiolylium cation with various nucleophiles, including enol ethers or organometallics derived from the carbonyl compound, leads to the protected product. This reagent is particularly useful as it can act as a formyl cation equivalent, allowing for the strategic introduction of a protected aldehyde group.[5]

Sources

Application Notes and Protocols for the Synthesis of 1,3-Benzodithiole-Based Organic Semiconductors for Transistors

Introduction: The Rising Prominence of 1,3-Benzodithiole Scaffolds in Organic Electronics